molecular formula C23H19FN2O3S2 B6481301 3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 895470-62-9

3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B6481301
CAS No.: 895470-62-9
M. Wt: 454.5 g/mol
InChI Key: RMUXNOFOOBHYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a fluorobenzenesulfonyl group, a methylbenzothiazolyl group, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it’s used. It’s likely that it could participate in a variety of organic reactions .

Mechanism of Action

Target of Action

The compound contains abenzothiazole moiety , which is known to interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of F2536-1157 is currently unknown due to the lack of specific information. It’s worth noting that compounds containing abenzothiazole moiety have been shown to exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer effects . The specific interactions between F2536-1157 and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

Benzothiazole derivatives have been reported to interfere with several biochemical pathways, including those involved in inflammation and cell proliferation

Result of Action

Benzothiazole derivatives have been associated with a range of biological effects, including anti-inflammatory and anticancer activities . The specific effects of F2536-1157 would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely involve further studies to determine its properties, potential uses, and safety profile. This could include laboratory experiments, computational modeling, and possibly clinical trials if it’s a pharmaceutical compound .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c1-15-2-11-20-21(14-15)30-23(26-20)16-3-7-18(8-4-16)25-22(27)12-13-31(28,29)19-9-5-17(24)6-10-19/h2-11,14H,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUXNOFOOBHYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.